N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is expressed in the peripheral nervous system and has been implicated in the modulation of pain signaling. By blocking the AT2R, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide reduces pain behavior and improves quality of life measures.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to reduce the expression of pain-related genes and decrease the release of pro-inflammatory cytokines. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to reduce the activity of nociceptive neurons in the dorsal root ganglia and spinal cord. These effects contribute to the analgesic properties of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for use in laboratory experiments. It has a favorable safety and tolerability profile, making it suitable for long-term studies. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is also highly selective for the AT2R, reducing the potential for off-target effects. However, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has a relatively short half-life, which may limit its efficacy in chronic pain models.
Direcciones Futuras
There are several future directions for the development of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One potential avenue is the combination of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide with other analgesic drugs to improve its efficacy. Another direction is the investigation of the role of the AT2R in other disease states, such as hypertension and cardiovascular disease. Finally, the development of new AT2R antagonists with improved pharmacokinetic properties may lead to the development of more effective chronic pain treatments.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to reduce pain behavior and improve quality of life measures. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to have a favorable safety and tolerability profile in preclinical studies.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18-9-10-22-16(20)14(18)11-15(19)17-12-5-7-13(8-6-12)21-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRGYYWHVQYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.